molecular formula C21H21F2N3OS B2536369 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone CAS No. 941946-37-8

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone

Cat. No.: B2536369
CAS No.: 941946-37-8
M. Wt: 401.48
InChI Key: VCKDSWGATDUHMB-UHFFFAOYSA-N
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Description

The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone is a benzothiazole-piperazine-ethanone derivative characterized by:

  • A 4,6-difluorobenzo[d]thiazole moiety linked to the piperazine ring.
  • A 2,4-dimethylphenyl group attached to the ethanone core.

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(2,4-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c1-13-3-4-15(14(2)9-13)10-19(27)25-5-7-26(8-6-25)21-24-20-17(23)11-16(22)12-18(20)28-21/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKDSWGATDUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Benzothiazole moiety : Known for various biological activities.
  • Piperazine ring : Frequently associated with psychoactive properties and used in drug development.
  • Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.

Scientific Research Applications

The compound has several applications across various fields:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds.

Biology

  • Biochemical Probes : Its unique structure makes it a candidate for studying biochemical pathways and interactions.

Medicine

  • Therapeutic Potential : Research indicates possible anti-inflammatory and anticancer properties. Studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial effects.

Industry

  • Material Development : Utilized in developing new materials with specific properties, including polymers and coatings.

Research indicates that 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone exhibits notable biological activities:

Antimicrobial Properties

Studies have shown that derivatives of benzothiazole and piperazine demonstrate significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

Preliminary studies indicate that compounds similar to this one may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Case Studies

Several studies have explored the applications of related compounds:

  • Antimicrobial Activity Evaluation : A study evaluated a series of synthesized compounds similar to this one for their antimicrobial effectiveness against various pathogens. Results indicated several candidates showed promising activity compared to standard antibiotics.
  • Anticancer Research : Another study investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines, revealing significant apoptotic activity mediated by specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogues from Benzothiazole-Piperazine-Ethanone Family

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Molecular Weight Key Substituents Core Structure Notes
Target Compound ~395.45 4,6-Difluorobenzo[d]thiazole, 2,4-Dimethylphenyl Benzothiazole-piperazine-ethanone Enhanced lipophilicity due to fluorine; steric bulk from dimethylphenyl .
5i () 593.17 Diphenyltriazole-thio-methyl Benzothiazole-piperazine-ethanone Higher molecular weight and complexity; triazole-thio group may enhance metal-binding potential .
5j () 507.10 Benzothiazole-thio-methyl Benzothiazole-piperazine-ethanone Thioether linkage improves stability; lower lipophilicity compared to target compound .
Compound - Dimethoxybenzo[d]thiazole, Methylsulfonylphenyl Benzothiazole-piperazine-ethanone Methoxy groups increase electron density; methylsulfonyl enhances solubility .
MK47 () - Trifluoromethylphenyl, Thiophene Piperazine-ethanone Lacks benzothiazole; thiophene and trifluoromethyl groups favor π-π stacking and hydrophobic interactions .

Functional Group Impact on Properties

  • Fluorine Substituents: The 4,6-difluoro substitution on the benzothiazole in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 5j .
  • Synthetic Accessibility : Most analogs, including the target compound, are synthesized via nucleophilic substitution or condensation reactions (e.g., coupling of α-halogenated ketones with piperazine derivatives) .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

Answer: The synthesis of this compound involves multi-step reactions. A typical approach includes:

Piperazine functionalization : React 4,6-difluorobenzo[d]thiazole-2-amine with a piperazine derivative under reflux conditions (e.g., using ethanol and potassium carbonate as a base) to form the piperazine-thiazole core .

Ethanone coupling : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. For example, react 2-chloro-1-(2,4-dimethylphenyl)ethanone with the piperazine intermediate in ethanol under reflux .

Q. Characterization methods :

TechniqueApplicationExample Data from Analogues
1H/13C NMR Confirm regiochemistry and substituent positionsδ 7.2–7.8 ppm (aromatic protons)
EI-MS Verify molecular weightm/z 507.10 (for benzothiazole-piperazine hybrids)
Elemental Analysis Validate purity and stoichiometryC: 54.42% (calc.), 54.31% (obs.)

Key reagents : Ethanol, potassium carbonate, TFA (for deprotection), and ethyl acetate for extraction .

Q. How can researchers optimize reaction conditions for functionalizing the piperazine moiety?

Answer: Electrochemical methods are effective for functionalization. For example:

  • Oxidation in nucleophilic media : Use cyclic voltammetry to oxidize the compound in the presence of 2-mercaptobenzothiazole, enabling Michael addition reactions to form disubstituted derivatives. Optimal conditions: 0.1 M phosphate buffer (pH 7.0), 25°C, and a Pt electrode .
  • Acid-mediated hydrolysis : Treat intermediates with p-toluenesulfinic acid to stabilize reactive quinone imine intermediates, preventing undesired side reactions .

Q. What strategies ensure stability during storage and experimental use?

Answer:

  • Storage : Use anhydrous sodium sulfate for drying organic layers post-synthesis. Store at –20°C under nitrogen to prevent degradation .
  • Stability assays : Monitor decomposition via HPLC under stress conditions (e.g., 40°C, 75% humidity). For analogues, <5% degradation was observed over 30 days under inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer: Key modifications to explore:

  • Benzothiazole substitutions : Replace 4,6-difluoro groups with electron-withdrawing groups (e.g., nitro) to enhance antiproliferative activity. For example, analogues with nitro groups showed IC50 values of 8.2 µM against MCF-7 cells .
  • Piperazine flexibility : Introduce bulky substituents (e.g., triazoles) to restrict conformational mobility, improving receptor binding .

Q. Methodology :

  • Synthesize derivatives via Huisgen cycloaddition (click chemistry) using Cu(I) catalysts.
  • Screen activity using MTT assays with positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

Q. How can mechanistic studies resolve contradictions in reactivity data?

Answer: Contradictions may arise from solvent polarity or competing reaction pathways. For example:

  • Electrochemical vs. thermal pathways : Electrochemical oxidation favors Michael addition, while thermal methods may lead to N-oxide formation .
  • Validation : Use DFT calculations to map energy profiles of proposed intermediates. Pair with LC-MS to detect transient species .

Q. What computational tools predict metabolic pathways and degradation products?

Answer:

  • Software : Use Schrödinger’s MetaboTracker or GLORYx for in silico metabolite prediction.
  • Key reactions : Hydrolysis of the ethanone group to carboxylic acids (major pathway) and oxidative defluorination of the benzothiazole ring (minor pathway) .
  • Experimental validation : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via HR-MS .

Q. How can researchers address limitations in extrapolating in vitro data to in vivo models?

Answer:

  • Limitations : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters compound efficacy .
  • Mitigation : Use continuous cooling (4°C) to stabilize samples. Validate results with orthogonal assays (e.g., fluorescence-based cytotoxicity and caspase-3 activation) .

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